molecular formula C14H13NO5S2 B2708619 2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide CAS No. 388621-22-5

2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide

Cat. No.: B2708619
CAS No.: 388621-22-5
M. Wt: 339.38
InChI Key: PUSWEMLJKZDTFS-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide is an organic compound with the molecular formula C14H13NO5S2 It is a member of the dithiazole family, characterized by a unique structure that includes a benzo[d][1,3,2]dithiazole ring system substituted with an ethoxyphenyl group

Preparation Methods

The synthesis of 2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide typically involves the cyclization of aromatic disulfenyl dichlorides with nitrogen-containing reagents. One common method includes the reaction of aromatic disulfenyl dichlorides with trimethylsilyl azide in neutral solvents such as dichloromethane or dichloroethane at temperatures ranging from 0°C to room temperature . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dithiazole ring into different sulfur-containing functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide involves its interaction with molecular targets through its dithiazole ring system. This interaction can modulate various biochemical pathways, depending on the specific application. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Compared to other dithiazole derivatives, 2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide stands out due to its ethoxyphenyl substitution, which imparts unique electronic and steric properties. Similar compounds include:

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S2/c1-2-20-12-9-7-11(8-10-12)15-21(16,17)13-5-3-4-6-14(13)22(15,18)19/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSWEMLJKZDTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2S(=O)(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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